molecular formula C16H10D14N2O·HCl B602541 Ropinirole-d14 HCl (di-n-propyl-d14) CAS No. 1132746-05-4

Ropinirole-d14 HCl (di-n-propyl-d14)

Cat. No. B602541
CAS RN: 1132746-05-4
M. Wt: 310.92
InChI Key:
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Description

Ropinirole-d14 HCl (di-n-propyl-d14) is a unique chemical compound used in scientific research . It is a non-ergoline dopamine agonist used to treat the symptoms of Parkinson’s disease and Restless Legs Syndrome . It has a high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes .


Molecular Structure Analysis

The molecular structure of Ropinirole-d14 HCl (di-n-propyl-d14) is described as 4-[2-(Di-n-propylamino)ethyl]-2-indolinone HCl . The molecular weight is 310.92 .


Physical And Chemical Properties Analysis

Ropinirole-d14 HCl (di-n-propyl-d14) has a molecular weight of 310.92 . It is stable if stored under recommended conditions .

Mechanism of Action

Target of Action

Ropinirole-d14 HCl (di-n-propyl-d14) is a deuterated labeled form of Ropinirole hydrochloride . It is an orally active, potent D3/D2 receptor agonist . The primary targets of Ropinirole are the D2, D3, and D4 dopamine receptors , with Ki values of 29 nM for the D2 receptor . It has pEC50 values of 7.4, 8.4, and 6.8 for hD2, hD3, and hD4 receptors, respectively .

Mode of Action

As a dopamine agonist , Ropinirole-d14 HCl (di-n-propyl-d14) mimics the action of dopamine, a neurotransmitter that modulates the activity of certain neurons in the brain. By binding to and activating the D2, D3, and D4 dopamine receptors, it stimulates these receptors and triggers a series of biochemical reactions that mimic the natural action of dopamine .

Biochemical Pathways

The activation of D2, D3, and D4 dopamine receptors by Ropinirole-d14 HCl (di-n-propyl-d14) affects various biochemical pathways. These receptors are involved in a variety of functions, including motor control, reward, and the release of various hormones . The exact downstream effects of these pathways can vary depending on the specific context and location within the brain.

Pharmacokinetics

It is known that the deuterium substitution in drug molecules can potentially affect the drug’s pharmacokinetics and metabolic spectrum .

Result of Action

The activation of D2, D3, and D4 dopamine receptors by Ropinirole-d14 HCl (di-n-propyl-d14) can lead to a variety of molecular and cellular effects. For instance, it has been shown to regulate emotionality and neuronal activity markers in the limbic forebrain .

Action Environment

The action, efficacy, and stability of Ropinirole-d14 HCl (di-n-propyl-d14) can be influenced by various environmental factors It is generally known that factors such as temperature, pH, and the presence of other substances can affect the action of a drug. The compound is stable if stored under recommended conditions .

Safety and Hazards

Ropinirole-d14 HCl (di-n-propyl-d14) is non-hazardous for transport . Some people taking ropinirole have fallen asleep during normal daytime activities such as working, talking, eating, or driving . Ropinirole may cause serious side effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ropinirole-d14 HCl (di-n-propyl-d14) involves the introduction of deuterium atoms at specific positions in the molecule. This can be achieved through the use of deuterated starting materials and/or deuterated reagents in the synthesis process. The synthesis pathway should also include steps for the formation of the HCl salt of the compound.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated 4-bromobutyronitrile", "Deuterated propylamine", "Deuterated sodium borohydride", "Deuterated hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of deuterated benzaldehyde and deuterated 4-bromobutyronitrile to form deuterated 4-(benzyl-d7)-1-(4-cyano-d3-butyl)-piperidine", "Step 2: Reduction of the nitrile group using deuterated sodium borohydride to form deuterated 4-(benzyl-d7)-1-(4-aminobutyl)-piperidine", "Step 3: Alkylation of the amine group using deuterated propylamine to form deuterated 4-(benzyl-d7)-1-(di-n-propyl-d7-amino)-piperidine", "Step 4: Quaternization of the amine group using deuterated hydrochloric acid to form Ropinirole-d14 HCl (di-n-propyl-d14)" ] }

CAS RN

1132746-05-4

Molecular Formula

C16H10D14N2O·HCl

Molecular Weight

310.92

Purity

95% by HPLC; 99% atom D;

Related CAS

91374-20-8 (unlabelled)

synonyms

4-[2-(Di-n-propylamino)ethyl]-2-indolinone HCl

tag

Ropinirole

Origin of Product

United States

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